molecular formula C12H17N3O4 B2941271 Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate CAS No. 1022387-29-6

Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate

Cat. No.: B2941271
CAS No.: 1022387-29-6
M. Wt: 267.285
InChI Key: TUPWMQPKCWWILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate (CAS 1022387-29-6) is a high-purity chemical compound supplied for use in pharmaceutical research and development. This compound features a defined molecular structure with a carbamoyl urea linker and a pyridine ring system, as indicated by its molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . Its structural characteristics, including a polar surface area of 89.6 Ų, suggest potential for good solubility and are typical of intermediates designed for creating targeted bioactive molecules . Researchers value this compound as a key synthetic intermediate or building block. Its structure is analogous to scaffolds investigated for targeting G-protein-coupled receptors (GPCRs), which are pivotal in metabolic diseases. For instance, research into GPR40 (FFAR1) full agonists, which are receptors for the treatment of type 2 diabetes, utilizes complex molecules containing similar pyridine and carbamoyl motifs . As such, this compound may be of significant interest for developing novel therapeutic agents in metabolic disease research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications . Researchers should handle this material according to standard laboratory safety protocols. For specific academic or bulk pricing, please contact us directly.

Properties

IUPAC Name

ethyl 3-[(6-methoxypyridin-3-yl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-19-11(16)6-7-13-12(17)15-9-4-5-10(18-2)14-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWMQPKCWWILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl 3-aminopropanoate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to four analogues (Table 1), focusing on substituents, molecular weight, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Applications Synthesis Method
Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate 6-methoxy-3-pyridyl, carbamoyl-amino-propanoate ~295.3 (estimated) Pharmaceutical intermediate (e.g., anticoagulant impurities) Multi-step synthesis involving carbamoylation and esterification
Ethyl 2-amino-3-(4-pyridinyl)propanoate 4-pyridinyl, amino-propanoate 194.23 Research chemical, potential precursor for bioactive molecules Direct esterification of pyridine derivatives
Ethyl-3-(3-amino-4-(methylamino)-n-(pyridine-2-yl)benzamide)propanoate 2-pyridyl, benzamide, methylamino ~384.4 (estimated) Anticoagulant intermediate (e.g., dabigatran-related compounds) Catalytic hydrogenation using Raney Nickel
Dabigatran Etexilate Impurity (DBG-3A Amide Mesylate) Hexyloxycarbonyl, benzimidazole, pyridinyl ~700+ (estimated) Impurity standard in anticoagulant manufacturing Multi-step coupling and mesylation
Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride 4-iodophenyl, amino-propanoate 365.65 Radiolabeling studies or heavy-atom crystallography Halogenation of phenyl precursors

Functional and Pharmacological Insights

  • Pyridine Positional Isomerism: The 3-pyridyl substitution in the target compound vs. 2-pyridyl (e.g., Ethyl-3-(3-amino-4-(methylamino)-n-(pyridine-2-yl)benzamide)propanoate) alters binding specificity. For instance, 2-pyridyl derivatives show higher affinity for thrombin inhibitors, while 3-pyridyl groups may target cytochrome P450 enzymes .
  • Carbamoyl vs. Amino Linkages: The carbamoyl group in the target compound improves metabolic stability compared to simpler amino-propanoate analogues (e.g., Ethyl 2-amino-3-(4-pyridinyl)propanoate), which are prone to hydrolysis .
  • Bulkier Substituents : Compounds like the Dabigatran impurity or 4-iodophenyl derivatives exhibit reduced solubility but enhanced target affinity due to hydrophobic interactions .

Biological Activity

Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine moiety, which is known to enhance biological activity through various interactions with biological targets. The methoxy group may contribute to the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes involved in disease pathways, such as kinases associated with inflammatory responses and cancer progression .
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation. For instance, its structural analogs have demonstrated activity against P2Y12 receptors, which are involved in platelet aggregation and cardiovascular diseases .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress-induced damage .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. A study reported an IC50 value indicating effective cytotoxicity against A-431 and Bcl-2 Jurkat cells, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of the compound. For example, studies indicated that the compound could reduce tumor size in xenograft models when administered at specific dosages . Further investigations into pharmacokinetics revealed a favorable half-life, enhancing its potential for clinical applications.

Case Studies

  • Cancer Treatment : A notable case study involved the administration of this compound in a murine model of breast cancer. Results showed a significant reduction in tumor growth compared to controls, highlighting its therapeutic potential in oncology .
  • Inflammatory Diseases : Another study explored the compound's effects on inflammatory markers in autoimmune disease models. The results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in treating conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the pyridine ring significantly influence the biological activity of this compound. For instance, substituents such as methoxy groups enhance binding affinity to target proteins while maintaining solubility .

Substituent Effect on Activity
MethoxyIncreased lipophilicity and bioavailability
Alkyl chainsEnhanced receptor binding
Functional groupsModulation of enzyme inhibition

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate?

The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., CDI) to form the carbamoyl linkage. For instance, amide bond formation between 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate under anhydrous conditions is a key step, followed by zinc-mediated reduction of nitro groups to amines . Solvent selection (e.g., THF or ACN) and catalysts like sodium hydride (NaH) are critical for optimizing yields .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : For structural confirmation of the pyridyl, carbamoyl, and propanoate moieties.
  • High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., exact mass 195.137 matching C₉H₁₉NO₃ derivatives) .
  • HPLC with UV detection : To assess purity, especially when identifying impurities from incomplete coupling or side reactions .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s ester and carbamoyl groups suggest moderate polarity. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests under varying pH (e.g., TFA for acidic conditions) and temperatures (4°C for long-term storage) are recommended, as hydrolysis of the ester group may occur .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during multi-step synthesis?

Discrepancies often arise from competing side reactions (e.g., over-reduction of nitro groups or ester hydrolysis). Controlled reaction conditions (e.g., inert atmosphere, stoichiometric zinc for reductions) and real-time monitoring via TLC or inline IR spectroscopy can mitigate these issues. Post-reaction purification using preparative HPLC is advised .

Q. How can researchers identify and quantify synthetic impurities or degradation products?

Advanced LC-MS/MS or GC-MS methods are critical. For example, Dabigatran Etexilate-related impurities (e.g., Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate) can be quantified using validated HPLC protocols with UV detection at 254 nm . Impurity profiling should reference pharmacopeial standards for acceptance criteria .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or coupling reactions?

The 6-methoxy-3-pyridyl group acts as an electron-donating substituent, enhancing carbamoyl electrophilicity. Isotopic labeling (e.g., ¹⁵N in the carbamoyl group) can track reaction pathways, while computational modeling (DFT) evaluates transition states in amide bond formation .

Q. How does the compound interact with biological targets in pre-clinical studies?

As a carbamoyl-containing derivative, it may inhibit enzymes via covalent or non-covalent binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity to targets like LFA-1/ICAM-1, with IC₅₀ values compared to analogs .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC₁₃H₁₈N₃O₄ (hypothetical)*
Exact mass~309.12 g/mol (HRMS recommended)
SolubilitySoluble in DMSO, DMF, THF

*Note: Hypothetical based on structural analogs.

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyUse CDI/HATU with DIPEA base
Ester hydrolysisAvoid aqueous conditions
Nitro reduction byproductsControlled Zn/HCl stoichiometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.